6-Bromonaphthalene-2-carbonitrile is an organic compound classified as a derivative of naphthalene. Its molecular formula is CHBrN, and it has a molecular weight of approximately 232.08 g/mol. The structure of this compound features a bromine atom at the sixth position and a nitrile group at the second position of the naphthalene ring, resulting in a white to off-white crystalline powder. This compound is identified by its CAS number 91065-17-7 and is known for its diverse applications in various fields including medicinal chemistry, environmental research, and industrial processes .
There is currently no scientific research available on the specific mechanism of action of 6-bromonaphthalene-2-carbonitrile.
6-Bromonaphthalene-2-carbonitrile is an organic compound synthesized through various methods, including the Sandmeyer reaction and the Ullmann reaction. These reactions involve the transformation of readily available starting materials into the target molecule. Researchers have characterized the structure and properties of 6-Bromonaphthalene-2-carbonitrile using various techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [Sources: Sandmeyer reaction: , Ullmann reaction: , NMR: , IR spectroscopy: , MS: ]
Research suggests that 6-Bromonaphthalene-2-carbonitrile may have potential applications in various scientific fields, including:
The reactivity of 6-Bromonaphthalene-2-carbonitrile is influenced by the positioning of its functional groups, making it more reactive compared to other halogenated naphthalene derivatives.
Research into the biological activity of 6-Bromonaphthalene-2-carbonitrile has indicated potential interactions with various biomolecules. It has been explored for its pharmacological properties and may serve as a pharmacophore in drug development. Investigations into its biological effects are ongoing, aiming to uncover its full potential in medicinal applications .
The synthesis of 6-Bromonaphthalene-2-carbonitrile can be achieved through several methods:
6-Bromonaphthalene-2-carbonitrile has a wide range of applications:
Studies on the interaction of 6-Bromonaphthalene-2-carbonitrile with specific molecular targets are essential for understanding its mechanism of action. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts. These interactions lead to the formation of new carbon-carbon bonds, crucial for synthesizing complex organic compounds.
Several compounds share structural similarities with 6-Bromonaphthalene-2-carbonitrile, each exhibiting unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
8-Chloronaphthalene-1-carbonitrile | Chlorine atom at the eighth position | Less reactive than 6-bromonaphthalene-2-carbonitrile |
Naphthalene-1,8-dicarbonitrile | Two nitrile groups at positions one and eight | More complex structure; different reactivity profile |
8-Iodonaphthalene-1-carbonitrile | Iodine atom at the eighth position | Greater reactivity due to iodine compared to bromine |
The positioning of functional groups on the naphthalene ring significantly influences the reactivity and properties of these compounds. For instance, 6-Bromonaphthalene-2-carbonitrile's unique structure allows it to engage effectively in substitution and coupling reactions compared to its chloro and iodo analogues .
Limited crystallographic data is available for 6-bromonaphthalene-2-carbonitrile specifically. However, extensive structural analysis of related halonaphthalene carbonitriles provides valuable insights into the structural characteristics of this compound class [1] [2].
Detailed crystallographic analysis of 8-halonaphthalene-1-carbonitriles reveals important structural features that can be extrapolated to 6-bromonaphthalene-2-carbonitrile [1]. The 8-chloronaphthalene-1-carbonitrile crystallizes in an orthorhombic space group P212121 with unit cell parameters a = 3.8403(10) Å, b = 7.815(2) Å, c = 28.368(8) Å, and V = 851.4(4) ų [1].
The 8-bromonaphthalene-1-carbonitrile exists in two polymorphic forms [1]:
A significant finding in the crystallographic analysis of halonaphthalene carbonitriles is the presence of structural disorder with respect to the location of halogen atoms and nitrile groups [1]. All halonaphthalene carbonitriles exhibit disorder about a two-fold or pseudo two-fold axis, with the halogen and cyano groups interchanging positions.
Contrary to expectations based on known intermolecular interactions between aromatic nitrile groups and aromatic halogen atoms, no intermolecular X···NC interactions were observed in any of the crystalline structures [1]. This unexpected absence of halogen-nitrile interactions suggests that crystal packing is primarily governed by van der Waals forces and π-π stacking interactions rather than specific directional interactions.
The crystal structure of (4-bromonaphthalen-2-yl)acetonitrile provides additional structural context [3]. This compound crystallizes in the monoclinic space group P1 21/c 1 with unit cell parameters a = 7.555(6) Å, b = 7.727(3) Å, c = 16.643(2) Å, β = 98.95(2)°, and V = 959.7(6) ų [3]. The structure exhibits π-π stacking interactions with the closest intermolecular contacts occurring between naphthalene rings.
Nuclear magnetic resonance spectroscopy provides crucial structural information for 6-bromonaphthalene-2-carbonitrile characterization . While specific NMR data for 6-bromonaphthalene-2-carbonitrile is limited, extensive data from related halonaphthalene carbonitriles establishes clear spectroscopic patterns.
The ¹H NMR spectrum of 8-bromonaphthalene-1-carbonitrile shows characteristic aromatic proton signals at δ 8.10 (doublet, J = 7.8 Hz, 2H), 7.96 (doublet, J = 7.5 Hz, 1H), 7.90 (doublet, J = 8.1 Hz, 1H), 7.57 (triplet, J = 8.1 Hz, 1H), and 7.43 (triplet, J = 7.8 Hz, 1H) [1]. The aromatic protons typically appear in the range 7.5-8.5 ppm, with the pattern reflecting the substitution pattern and electronic effects of the bromine and cyano substituents.
The ¹³C NMR spectrum of 8-bromonaphthalene-1-carbonitrile exhibits signals at δ 138.2, 134.9, 134.6, 134.3, 129.5, 129.1, 127.5, 125.3, and 119.3 ppm (CN) [1]. The cyano carbon appears characteristically around 119 ppm, while the aromatic carbons span the range 125-138 ppm, with the precise chemical shifts reflecting the electronic environment created by the substituents.
Infrared spectroscopy serves as a definitive method for identifying the functional groups present in 6-bromonaphthalene-2-carbonitrile [5]. The characteristic absorption patterns provide structural fingerprints for compound identification.
The nitrile group exhibits a distinctive sharp absorption band in the region 2200-2300 cm⁻¹ [1]. Related halonaphthalene carbonitriles show nitrile stretching frequencies at:
Aromatic carbon-carbon stretching vibrations appear in the range 1500-1600 cm⁻¹ [1]. The 8-bromonaphthalene-1-carbonitrile shows absorption at 1500 cm⁻¹, while the chloro analogue exhibits absorption at 1506 cm⁻¹.
Carbon-bromine stretching vibrations typically occur in the range 500-700 cm⁻¹, though specific values for the naphthalene carbonitrile series are not consistently reported in the literature [1].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation . The molecular ion peak for 6-bromonaphthalene-2-carbonitrile appears at m/z 230.97/232.97, reflecting the characteristic bromine isotope pattern [6].
High-resolution electrospray ionization mass spectrometry (ESI-MS) data for related compounds demonstrates the precision achievable in molecular weight determination. For example, 8-bromonaphthalene-1-carbonitrile shows [M + Na]⁺ at m/z 253.9581 (calculated: 253.9580) [1].
Quantum chemical calculations using density functional theory (DFT) provide detailed insights into the electronic structure of 6-bromonaphthalene-2-carbonitrile [7] [8]. The B3LYP functional with appropriate basis sets (6-31G*, 6-311+G(d,p)) has been extensively validated for naphthalene derivatives and provides accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.
DFT calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the electronic excitation properties and chemical reactivity [9] [10]. The HOMO-LUMO gap for naphthalene derivatives typically ranges from 3.5-4.5 eV, with the exact value depending on the nature and position of substituents.
Mulliken population analysis and molecular electrostatic potential (MEP) calculations provide insights into the charge distribution within the molecule [10]. The bromine substituent acts as an electron-withdrawing group, while the cyano group is strongly electron-withdrawing, creating a significant dipole moment and affecting the reactivity patterns.
Theoretical vibrational frequency calculations using DFT methods provide detailed assignments for observed infrared and Raman spectra [7] [11]. The calculated frequencies for 6-bromo-2-naphthoic acid using B3LYP/6-311+G** basis set demonstrate good agreement with experimental spectra, validating the computational approach for related compounds.
Time-dependent density functional theory (TD-DFT) calculations predict electronic absorption spectra and excited state properties [12]. The naphthalene chromophore exhibits characteristic π-π* transitions in the ultraviolet region, with the exact energies and intensities modified by the bromine and cyano substituents.
Comparative analysis of 6-bromonaphthalene-2-carbonitrile with other naphthalene derivatives reveals important conformational characteristics [13] [14]. The rigid naphthalene framework constrains conformational flexibility, with the primary variable being the orientation of the cyano group relative to the aromatic plane.
Conformational analysis of substituted naphthalenes reveals that torsional barriers around carbon-carbon bonds attached to the naphthalene ring are typically elevated compared to simple aromatic systems [14]. The presence of steric interactions between substituents and the aromatic hydrogen atoms contributes to these elevated barriers.
The combined effects of bromine and cyano substituents on molecular geometry have been analyzed through comparative studies with other naphthalene derivatives [15] [16]. The electron-withdrawing nature of both substituents creates a synergistic effect that significantly alters the electron density distribution throughout the naphthalene system.
Crystallographic studies of naphthalene derivatives demonstrate that carbon-carbon bond lengths within the naphthalene ring are not equivalent [17]. The bonds C1-C2, C3-C4, C5-C6, and C7-C8 are approximately 1.36 Å, while other carbon-carbon bonds are about 1.42 Å in length, reflecting the aromatic character and resonance effects.
Comparative analysis of crystal packing arrangements in naphthalene derivatives reveals common intermolecular interaction patterns [18] [19]. While specific halogen-nitrile interactions are absent in halonaphthalene carbonitriles, other weak interactions including C-H···π hydrogen bonds and π-π stacking interactions contribute to crystal stability.
Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts and their contributions to crystal packing [20]. Studies of related naphthalene derivatives demonstrate that van der Waals interactions and dispersive forces are the primary contributors to crystal stability, with hydrogen bonding playing a secondary role.
Systematic comparison of 6-bromonaphthalene-2-carbonitrile with other naphthalene derivatives establishes clear structure-property relationships [15] [16]. The position of substituents on the naphthalene ring system significantly influences both electronic properties and intermolecular interactions, affecting crystal packing arrangements and physical properties.